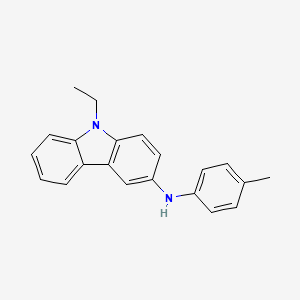
9-Ethyl-N-(4-methylphenyl)-9H-carbazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Ethyl-N-(4-methylphenyl)-9H-carbazol-3-amine is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This particular compound features an ethyl group at the 9th position and a 4-methylphenyl group attached to the nitrogen atom, making it unique in its structural configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-N-(4-methylphenyl)-9H-carbazol-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, carbazole, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Alkylation: The amine group is alkylated with ethyl bromide to introduce the ethyl group at the 9th position.
Substitution: Finally, the amine group is substituted with a 4-methylphenyl group using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9-Ethyl-N-(4-methylphenyl)-9H-carbazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the carbazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3,6-dione, while substitution reactions can produce various carbazole derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 9-Ethyl-N-(4-methylphenyl)-9H-carbazol-3-amine is used as a building block for synthesizing more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used as a fluorescent probe due to its aromatic nature. It can also serve as a precursor for designing biologically active molecules with potential therapeutic applications.
Medicine
In medicine, derivatives of this compound are explored for their pharmacological properties. Carbazole derivatives have shown promise in treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 9-Ethyl-N-(4-methylphenyl)-9H-carbazol-3-amine involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
9-Ethylcarbazole: Lacks the 4-methylphenyl group, making it less complex.
N-Phenylcarbazole: Does not have the ethyl group at the 9th position.
9-Methyl-N-(4-methylphenyl)-9H-carbazol-3-amine: Similar but with a methyl group instead of an ethyl group.
Uniqueness
9-Ethyl-N-(4-methylphenyl)-9H-carbazol-3-amine is unique due to the presence of both the ethyl group at the 9th position and the 4-methylphenyl group attached to the nitrogen atom. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
821807-61-8 |
|---|---|
Molecular Formula |
C21H20N2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
9-ethyl-N-(4-methylphenyl)carbazol-3-amine |
InChI |
InChI=1S/C21H20N2/c1-3-23-20-7-5-4-6-18(20)19-14-17(12-13-21(19)23)22-16-10-8-15(2)9-11-16/h4-14,22H,3H2,1-2H3 |
InChI Key |
PGXAIRJADXMZJS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC3=CC=C(C=C3)C)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14228784.png)
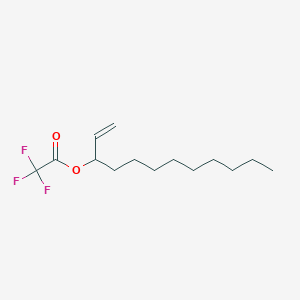
![2-[2-(Benzenesulfinyl)ethyl]-1,3-dioxolane](/img/structure/B14228790.png)
![1-Propanone, 3-(4-methoxyphenyl)-1-phenyl-3-[(phenylmethyl)amino]-](/img/structure/B14228792.png)

![[4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]benzene](/img/structure/B14228800.png)
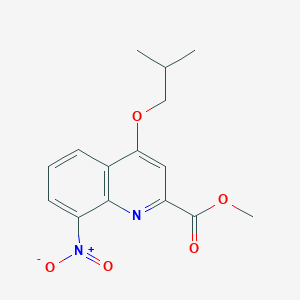
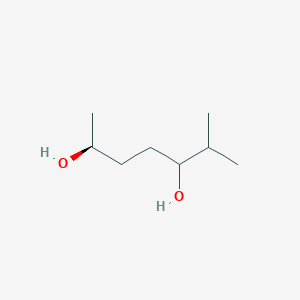

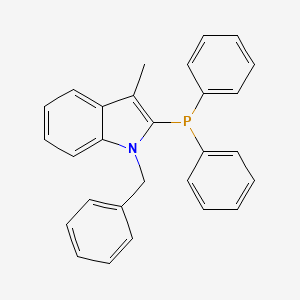
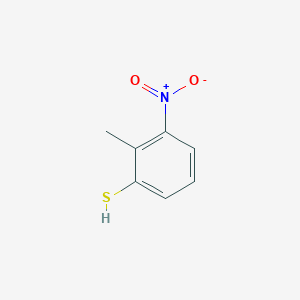
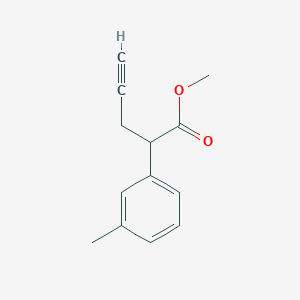
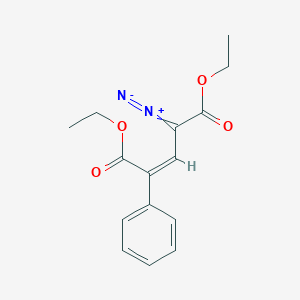
![{1-[(Cyclohex-1-en-1-yl)oxy]ethenyl}benzene](/img/structure/B14228861.png)
